Fludrocortisone acetate
Overview
Description
Fludrocortisone acetate is a synthetic adrenocortical steroid with potent mineralocorticoid properties and significant glucocorticoid activity. It is primarily used to treat conditions such as adrenocortical insufficiency and salt-losing adrenogenital syndrome . Structurally, it is similar to cortisol but differs by the presence of a fluorine atom at the 9-position, which enhances its mineralocorticoid potency .
Mechanism of Action
Target of Action
Fludrocortisone acetate is a synthetic mineralocorticoid . It is functionally similar to aldosterone, the body’s primary endogenous mineralocorticoid . Its primary targets are the kidneys, where it acts to increase both sodium reabsorption and potassium excretion .
Mode of Action
This compound interacts with its targets in the kidneys by promoting increased reabsorption of sodium and loss of potassium from renal distal tubules . This interaction results in changes in the balance of these electrolytes in the body, which is crucial for maintaining blood pressure and fluid balance .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS). This system regulates blood pressure and fluid balance in the body. By acting similarly to aldosterone, this compound enhances the reabsorption of sodium ions from the tubular fluid into the plasma, and increases the urinary excretion of both potassium and hydrogen ions .
Pharmacokinetics
This compound is primarily metabolized in the liver through various enzymatic pathways, including hydrolysis, reduction, and oxidation . The major metabolites of this compound include 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites . These metabolites are less potent than the parent drug in terms of mineralocorticoid activity . The elimination half-life of this compound in plasma is greater than 3.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of electrolyte and fluid balance, which is crucial for maintaining blood pressure . In conditions such as adrenocortical insufficiency and salt-losing adrenogenital syndrome, where there is a deficiency or absence of endogenous aldosterone, this compound can replace this function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and elimination processes can be affected by factors such as the patient’s liver function . Additionally, the drug’s action can be influenced by the patient’s dietary salt intake, as this can affect the balance of electrolytes in the body .
Biochemical Analysis
Biochemical Properties
Fludrocortisone Acetate is functionally similar to aldosterone, the body’s primary endogenous mineralocorticoid, and is structurally analogous to cortisol . It acts on the kidneys to increase both sodium reabsorption and potassium excretion . The fluorine atom at the 9-position of the steroid structure is thought to be crucial to this compound’s significant mineralocorticoid potency .
Cellular Effects
This compound may exert a direct effect on plasma sodium levels via action at the Na±H+ exchanger found in the apical membrane of renal tubule cells . It also acts on glucocorticoid receptors, albeit with a much lower affinity . Adverse reactions are caused by the drug’s mineralocorticoid activity (retention of sodium and water) and include hypertension, edema, cardiac enlargement, congestive heart failure, potassium loss .
Molecular Mechanism
This compound’s effects are exerted at the transcriptional level . Corticosteroids like this compound are thought to act, at least in part, by controlling the rate of synthesis of proteins .
Temporal Effects in Laboratory Settings
The elimination half-life of this compound is relatively long, ranging from 3 to 4 hours, which means that steady-state concentrations are not achieved until several days of continuous dosing . Renal impairment may significantly affect the clearance of this compound, requiring dose adjustments in patients with compromised renal function .
Dosage Effects in Animal Models
In dogs, the starting dosage for treating hypoadrenocorticism is 0.01 mg/kg orally twice a day. Most patients when stable require less than 0.05 mg/kg orally twice a day . Serious side effects associated with a dose that is too low includes weakness, tiredness, shaking collapse, lack of appetite, vomiting, diarrhea, weight loss, and a low heart rate .
Metabolic Pathways
This compound is primarily metabolized in the liver through various enzymatic pathways, including hydrolysis, reduction, and oxidation. The major metabolites of this compound include 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites .
Transport and Distribution
Once absorbed into the systemic circulation, this compound binds extensively to plasma proteins, primarily albumin, with approximately 70-80% of the drug bound . This binding to plasma proteins reduces the amount of free, biologically active this compound available.
Subcellular Localization
This compound, like other corticosteroids, binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fludrocortisone acetate is synthesized through a series of chemical reactions starting from cortisol. The key step involves the fluorination of cortisol at the 9-position to produce fludrocortisone, which is then acetylated to form this compound . The reaction conditions typically involve the use of fluorinating agents and acetylating reagents under controlled temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves multiple purification steps, including crystallization and chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Fludrocortisone acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Fludrocortisone acetate has a wide range of scientific research applications:
Comparison with Similar Compounds
Hydrocortisone: Similar in structure but lacks the fluorine atom, resulting in lower mineralocorticoid potency.
Aldosterone: The body’s primary endogenous mineralocorticoid, structurally different but functionally similar.
Prednisolone: A glucocorticoid with some mineralocorticoid activity, used for its anti-inflammatory effects.
Uniqueness: Fludrocortisone acetate is unique due to its high mineralocorticoid potency, which is significantly enhanced by the fluorine atom at the 9-position . This makes it particularly effective in treating conditions that require strong mineralocorticoid activity .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHXTATXSMDSB-GSLJADNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023062 | |
Record name | Fludrocortisone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514-36-3 | |
Record name | Fludrocortisone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fludrocortisone acetate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUDROCORTISONE ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fludrocortisone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fludrocortisone 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FLUDROCORTISONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47IF0PVH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid activity. [, , ] It acts primarily on the distal tubules in the kidneys by binding to mineralocorticoid receptors. [] This binding promotes the reabsorption of sodium ions and increases the excretion of potassium and hydrogen ions. [] Consequently, this compound increases plasma volume, leading to increased blood pressure. []
A: this compound effectively increases blood pressure by promoting sodium and water retention, making it a valuable treatment option for postural hypotension. [, ] In a case study, a patient with severe postural hypotension secondary to antidepressant therapy experienced significant symptom relief after this compound treatment. []
A: Research suggests that this compound can influence sodium balance in the central nervous system. [, ] In elderly patients with hyponatremia following head injuries, this compound effectively restored serum sodium levels, suggesting its potential role in managing central nervous system-related sodium imbalances. []
ANone: While not explicitly provided in the provided abstracts, the molecular formula of this compound is C23H31FO6, and its molecular weight is 422.5 g/mol. This information can be readily found in publicly available chemical databases.
A: Research indicates that this compound exhibits varying stability depending on the formulation. [, ] A study comparing the stability of this compound capsules and titrated powders found that the titrated powders remained stable for one year at controlled ambient temperature and protected from light. [] In contrast, the capsules were stable for only six months, with increased degradation observed after one year, despite the fludrocortisone content remaining within acceptable limits. []
ANone: this compound is a synthetic corticosteroid primarily recognized for its therapeutic applications and does not possess inherent catalytic properties. [1-24] Therefore, this compound finds no direct applications in catalysis.
ANone: The provided research primarily focuses on clinical observations, pharmacological effects, and analytical methods related to this compound. [1-24] There is no mention of employing computational chemistry or modeling techniques in these studies.
A: While the provided research doesn't directly compare this compound to its non-fluorinated counterpart, it's known that the fluorine atom at the 9α-position significantly enhances its mineralocorticoid potency compared to hydrocortisone. [, ] This structural modification contributes to its enhanced sodium-retaining effects and overall therapeutic profile. [, ]
A: One study demonstrated that formulating this compound as titrated powders significantly enhances its stability compared to capsule formulations. [] While not directly addressed in the provided research, employing strategies like microencapsulation, cyclodextrin complexation, or solid dispersion techniques could further enhance the stability, solubility, and ultimately, the bioavailability of this compound.
A: A study on dogs with hypoadrenocorticism treated with this compound found no significant difference in stabilization time between once-daily and twice-daily dosing. [] Interestingly, dogs that failed to stabilize on once-daily dosing and were switched to twice-daily dosing stabilized a median of one month later. [] This suggests that while dosing frequency might not inherently impact overall efficacy, individual patient responses should be considered for optimal management.
A: Yes, several studies utilize animal models to investigate the effects of this compound. [, , , ] One study employed a rabbit model of ocular inflammation to evaluate the efficacy of topical mineralocorticoids, including this compound. [] The results demonstrated that topical application of this compound significantly reduced ocular inflammation in this model. []
A: Yes, a phase 1B clinical trial investigated the safety and tolerability of intravitreal this compound injections in patients with geographical atrophy secondary to age-related macular degeneration. [] The study concluded that the treatment was safe and well-tolerated, with no significant changes in visual acuity or increased intraocular pressure observed. []
ANone: The provided research focuses primarily on the clinical applications and pharmacological properties of this compound. [1-24] Resistance mechanisms and cross-resistance with other compounds are not addressed within this context.
A: While not extensively explored in the provided research, one study investigated the efficacy of topical this compound in a rabbit model of ocular inflammation. [] This suggests that targeted drug delivery approaches, such as topical administration for localized effects, could be further explored to enhance its therapeutic potential in specific conditions.
A: Research suggests that monitoring urinary sodium excretion could be clinically relevant in managing patients with subarachnoid hemorrhage. [] A study found that early inhibition of natriuresis with this compound, initiated in patients with increased urinary sodium excretion (>300 mEq/day) before hyponatremia occurred, effectively prevented symptomatic vasospasm. [] This highlights the potential of using urinary sodium excretion as a biomarker to guide this compound therapy in this patient population.
A: Several studies highlight the use of high-performance liquid chromatography (HPLC) as a robust and reliable technique for quantifying this compound in pharmaceutical formulations. [, ] One study describes a semiautomated HPLC system coupled with a miniaturized dissolution apparatus to determine the dissolution rate of this compound tablets. [] This approach enables the analysis of low-dose oral solid dosage forms by reducing the required volume of dissolution medium. []
ANone: While not directly addressed in the provided research, highly sensitive and specific analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are routinely employed to quantify this compound in biological matrices, such as plasma or serum, with high accuracy and precision.
A: A study investigating the environmental impact of this compound found that exposure to environmentally relevant concentrations (6 and 42 ng/L) led to significant alterations in the circadian rhythm network in the zebrafish brain. [] Additionally, developmental and behavioral changes were observed in F1 embryos, even at these low concentrations. [] These findings underscore the potential ecological risks posed by pharmaceutical compounds like this compound, warranting further investigation and mitigation strategies.
A: The dissolution rate of this compound tablets is a critical factor influencing its bioavailability and, consequently, its therapeutic efficacy. [] A study employed a semiautomated HPLC system with a miniaturized dissolution apparatus to accurately assess the dissolution rate of this compound tablets. [] This methodology enables researchers to evaluate the impact of formulation variables on drug release and optimize formulations for enhanced bioavailability. []
A: Several studies underscore the importance of validating analytical methods to ensure the accurate and reliable quantification of this compound. [, , ] A study validating an HPLC method for determining this compound content in tablets emphasized the importance of evaluating parameters like linearity, accuracy, precision, and specificity. [] Rigorous validation procedures guarantee the quality and reliability of analytical data generated during drug development and quality control processes.
ANone: While not explicitly detailed in the provided research, stringent quality control and assurance measures are paramount throughout the development, manufacturing, and distribution of this compound to ensure its safety, efficacy, and consistency. This includes adhering to Good Manufacturing Practices (GMP) and conducting rigorous quality control tests on raw materials, intermediates, and finished products to meet predefined specifications.
ANone: The provided research primarily focuses on the clinical and pharmacological aspects of this compound. [1-24] Specific details regarding its immunogenicity and potential to induce immunological responses are not addressed within the scope of these studies.
ANone: The provided research does not delve into the specifics of drug-transporter interactions involving this compound. Further research would be required to elucidate the potential implications of such interactions on its pharmacokinetic profile and potential clinical significance.
ANone: The research provided primarily focuses on this compound's clinical and pharmacological aspects, without explicitly addressing its biocompatibility or biodegradability. Further studies are needed to evaluate its long-term effects on biological systems and its environmental fate.
ANone: The provided research does not cover specific strategies for recycling or waste management of this compound. As with many pharmaceuticals, proper disposal practices are crucial to minimize environmental contamination and potential risks.
ANone: The research highlights the importance of tools like HPLC and potentially LC-MS/MS for studying this compound. Access to these analytical instruments, as well as animal models and well-characterized patient cohorts, are essential resources for advancing research in this field.
A: While the provided research does not delve into the historical development of this compound, one study mentions its early clinical use in the 1950s for treating adrenal insufficiency, highlighting its long-standing role in managing this condition. []
A: The research presented highlights the interdisciplinary nature of this compound research, spanning endocrinology, pharmacology, analytical chemistry, and environmental science. Collaborative efforts between these disciplines are crucial to fully understanding its therapeutic potential, safety profile, and environmental impact. For example, combining clinical observations with analytical chemistry techniques can lead to the identification of new biomarkers for predicting treatment response or monitoring adverse effects. [, ]
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